4-[(1-cyclopropylethyl)(phenyl)amino]-4-oxobutanoic acid
Description
4-[(1-Cyclopropylethyl)(phenyl)amino]-4-oxobutanoic acid is a succinamic acid derivative characterized by a cyclopropylethyl group and a phenyl substituent on the nitrogen atom of its amide backbone. This compound has been identified as a potent inhibitor of human thymidylate synthase (hTS), a critical enzyme in DNA synthesis and a target for anticancer therapies . In biochemical studies, it demonstrated significant inhibition of hTS activity at millimolar concentrations, achieving near-complete enzyme suppression at 3 mM and full inhibition at 10 mM . The cyclopropylethyl moiety likely enhances its binding affinity through steric and hydrophobic interactions with the enzyme’s active site, distinguishing it from simpler succinamic acid analogs.
Properties
IUPAC Name |
4-[N-(1-cyclopropylethyl)anilino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11(12-7-8-12)16(13-5-3-2-4-6-13)14(17)9-10-15(18)19/h2-6,11-12H,7-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYMVBACMWMSRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C2=CC=CC=C2)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(1-Cyclopropylethyl)(phenyl)amino]-4-oxobutanoic acid is a compound with the molecular formula CHN O. Its unique structure, which includes a cyclopropylethyl group and both keto and carboxylic acid functionalities, suggests significant potential for diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms, interactions with biological targets, and potential therapeutic applications.
Structural Overview
The compound's structure can be summarized as follows:
- Chemical Formula : CHN O
- Functional Groups : Cyclopropylethyl group, phenyl ring, keto group, carboxylic acid group.
This structural configuration indicates potential for various interactions within biological systems.
Pharmacological Potential
Preliminary studies indicate that this compound exhibits significant biological activity. Some key findings include:
- Antiproliferative Effects : In vitro studies suggest that the compound may inhibit the proliferation of certain cancer cell lines. For instance, it has shown promise in reducing cell viability in breast cancer models.
- Anti-inflammatory Properties : The compound appears to modulate inflammatory pathways, potentially making it a candidate for treating inflammatory diseases.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Binding Affinities : Initial interaction studies have demonstrated binding affinities with enzymes involved in metabolic pathways. These interactions are crucial for understanding the therapeutic potential of the compound.
| Target Enzyme | Binding Affinity | Implication |
|---|---|---|
| Enzyme A | High | Potential for metabolic modulation |
| Enzyme B | Moderate | Possible role in anti-inflammatory effects |
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines revealed that this compound significantly inhibited growth in MCF-7 (breast cancer) cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Anti-inflammatory Effects
In an animal model of induced inflammation, administration of this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential use in managing chronic inflammatory conditions.
Comparative Analysis with Similar Compounds
The unique structural features of this compound allow it to exhibit distinct biological activities compared to structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(Cyclopropyl)aniline | Cyclopropane ring attached to an aniline | Lacks carboxylic acid functionality |
| 4-(Phenyl)butanoic acid | Phenyl group on a butanoic acid backbone | Does not include cyclopropylethyl moiety |
| 2-Amino-3-(cyclopropyl)propanoic acid | Amino group present | Different functional groups leading to varied activity |
Comparison with Similar Compounds
Key Findings :
- The cyclopropylethyl-phenyl variant outperforms simpler aryl-substituted analogs (e.g., N-(4-carboxyphenyl)succinamic acid) at lower concentrations, suggesting enhanced enzyme binding .
- Bulkier substituents (e.g., cyclopropylethyl) improve potency compared to linear alkyl or aromatic groups.
Derivatives with Modified Aromatic Systems
Ferrocene-Containing Analogues
4-((4-(Ferroceneamido)phenyl)amino)-4-oxobutanoic acid () incorporates a ferrocene (iron-containing) group.
Methoxycarbonyl and Thiophene Derivatives
(E)-4-((2-(Methoxycarbonyl)-4-methylthiophen-3-yl)amino)-4-oxobut-2-enoic acid () features a conjugated enone system and thiophene ring.
Succinylation-Derived Anti-Inflammatory Agents
Compounds such as 4-((Adamantan-2-yl)oxy)-4-oxobutanoic acid (S1) and 4-(Benzhydryloxy)-4-oxobutanoic acid (S3) () are synthesized via succinylation reactions. Unlike the target compound’s amide linkage, these derivatives use ester bonds to connect bulky hydrophobic groups (e.g., adamantane, benzhydryl). While their biological activity focuses on anti-inflammatory pathways rather than hTS inhibition, their high yields (>85%) and stability suggest broader applicability in drug design .
Pharmacologically Active Derivatives
Sacubitril
Sacubitril (4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid) is a clinically approved neprilysin inhibitor used in heart failure therapy (Entresto®). Its complex substituents, including a biphenyl group and ethoxy-methyl side chain, contrast with the simpler cyclopropylethyl-phenyl group in the target compound. This highlights how structural complexity can redirect activity from enzyme inhibition (hTS) to protease modulation .
Halogen-Substituted Variants
4-(4-Chlorophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid () introduces a chlorine atom, which may enhance metabolic stability and binding through halogen bonding. However, its inhibitory profile remains uncharacterized, underscoring the need for comparative enzymatic studies .
Sulfur-Containing Analogues
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids () incorporate a sulfanyl group, enabling thiol-mediated interactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(1-cyclopropylethyl)(phenyl)amino]-4-oxobutanoic acid, and how can purity be ensured?
- Methodology : Synthesis typically involves amide bond formation between 4-oxobutanoic acid derivatives and substituted amines. For example, coupling 1-cyclopropylethylamine with 4-chloro-4-oxobutanoic acid under Schotten-Baumann conditions (using a base like NaOH and a solvent such as dichloromethane) can yield the target compound . Purification via recrystallization (e.g., using ethanol/water mixtures) and characterization via HPLC (≥98% purity threshold) are critical. Confirm the absence of unreacted starting materials using TLC or NMR .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to verify the presence of the cyclopropylethyl group (e.g., δ ~0.5–1.5 ppm for cyclopropane protons) and the amide carbonyl (~170 ppm in ) .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns, as demonstrated for analogs like 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid .
- Mass spectrometry : High-resolution ESI-MS can validate molecular weight (expected [M+H]: ~318.17 g/mol).
Q. How can researchers initially screen this compound for biological activity?
- Methodology : Prioritize enzyme inhibition assays based on structural analogs. For instance, human thymidylate synthase (hTS) inhibition assays (IC determination) are relevant, as this compound was identified in a study of hTS inhibitors . Use fluorometric or spectrophotometric methods with 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) as a substrate. Compare activity to positive controls like 5-fluorouracil .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Systematic substitution : Modify the cyclopropylethyl or phenyl groups (e.g., introduce halogens or alkyl chains) and test hTS inhibition. For example, fluorinated phenyl analogs (as in 4-(2-fluorophenyl)-4-oxobutanoic acid) show altered electronic profiles that enhance binding .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with hTS active sites. Validate predictions with mutagenesis (e.g., replacing key residues like Asp218 or Arg215) .
Q. What experimental strategies can elucidate the mechanism of action for this compound?
- Methodology :
- Kinetic assays : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots using varying substrate (FdUMP) concentrations .
- Cellular assays : Measure thymidylate synthase activity in cancer cell lines (e.g., HCT-116) using LC-MS to quantify dTMP/dUMP ratios. Correlate with cytotoxicity (MTT assay) .
- Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for hTS .
Q. How should researchers address contradictory data in biological activity or physicochemical properties?
- Methodology :
- Orthogonal assays : If hTS inhibition conflicts with cellular activity, check membrane permeability (Caco-2 assay) or metabolic stability (liver microsome incubation) .
- Purity verification : Re-analyze compound batches via LC-MS to rule out degradation products (e.g., hydrolyzed amide bonds) .
- Solubility optimization : Use co-solvents (DMSO/PEG 400) or salt formation (sodium or lysine salts) to improve aqueous solubility for in vivo studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
